

Echinulin: A Technical Guide to its Physical and Chemical Properties

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Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: **Echinulin** is a complex indole alkaloid and a secondary metabolite produced by various species of the Aspergillus and Eurotium genera.[1] Structurally, it is a cyclic dipeptide featuring a triprenylated indole moiety.[2] This compound has garnered significant interest within the scientific community due to its diverse biological activities, including immunomodulatory effects, cytotoxicity against cancer cell lines, and potential neuroprotective properties.[2][3][4] This document provides an in-depth overview of the physical, chemical, and biological properties of **Echinulin**, along with representative experimental protocols and pathway visualizations to serve as a comprehensive resource for research and development.

Physicochemical Properties

Echinulin is a solid substance with solubility in various organic solvents.[5][6] Its core structure is a diketopiperazine derived from the amino acids L-alanine and a heavily prenylated L-tryptophan.[3][7] The key physicochemical properties are summarized below.

Table 1: Physicochemical Properties of **Echinulin**



Property	Value	Source
Molecular Formula	C29H39N3O2	[1][8][9]
Molecular Weight	461.64 g/mol	[2][6]
Monoisotopic Mass	461.3042275 Da	[1][8]
CAS Number	1859-87-6	[6][8]
Appearance	Solid	[9]
Purity	>95% (Commercially available)	[6]
Solubility	Soluble in Methanol, Ethanol, DMSO, DMF, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.	[5][6][9]
Storage Temperature	-20°C for long-term storage.	[6][9]
IUPAC Name	(3S,6S)-3-methyl-6-[[2-(2-methylbut-3-en-2-yl)-5,7-bis(3-methylbut-2-enyl)-1H-indol-3-yl]methyl]piperazine-2,5-dione	[1]

| SMILES | C[C@H]1C(=O)N--INVALID-LINK--CC2=C(NC3=C(C=C(C=C23)CC=C(C)C)CC=C(C)C)C(C)(C)C=C |[1] |

Spectroscopic Data

The structural elucidation of **Echinulin** relies on various spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Table 2: Spectroscopic Data of **Echinulin**



Technique	Data	Source
HRESIMS	m/z [M+H]+ 462.3056	[10]
LC-MS/MS	Precursor: 462.313. Key Fragments: 406.251587	[1]
	(100%), 338.189728 (97.47%),	
	462.313080 (92.08%), 198.129288 (54.78%),	
	334.255066 (50.08%).	
¹³ C NMR	Spectra available in public databases.	[1]

| ¹H NMR | Spectra available in public databases. |[11][12] |

Note: Detailed peak assignments for ¹H and ¹³C NMR can be found in specialized chemical databases and literature reports.[11][12]

Biological Activity and Signaling Pathways

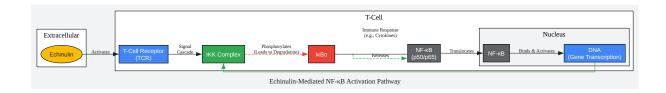
Echinulin exhibits a range of biological activities, making it a molecule of interest for drug discovery. Its immunomodulatory effects are notably linked to the activation of the NF-κB signaling pathway.[2]

- Immunomodulatory Activity: **Echinulin** contributes to the activation of T cell subsets, which in turn leads to the activation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).[2] This suggests its potential as an immunotherapeutic agent.[2]
- Antiproliferative Activity: The compound has demonstrated significant cytotoxicity against
 various cancer cell lines. For instance, it showed high activity against HT-29 human
 colorectal cancer cells with an IC₅₀ value of 1.73 μM after 48 hours.[4] It has also been
 reported to be moderately cytotoxic against human prostate cancer cells (22Rv1, PC-3, and
 LNCaP).[3][4]
- Neuroprotective Activity: Some studies on echinulin-related compounds suggest potential neuroprotective effects, although this area requires more extensive research for Echinulin itself.[3][13]



Toxicity: At higher doses, Echinulin can be toxic. Administration to rabbits at 10 mg/kg resulted in significant liver and lung damage.[5][9]

Below is a diagram illustrating the proposed mechanism for **Echinulin**'s immunomodulatory effect via NF-kB activation.



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Caption: **Echinulin** activates T-cells, initiating a cascade that leads to NF-κB translocation and gene transcription.

Experimental Protocols

The following sections outline generalized methodologies for the isolation, characterization, and bioactivity assessment of **Echinulin**, based on common laboratory practices cited in the literature.

Isolation and Purification of Echinulin

This protocol describes a typical workflow for isolating **Echinulin** from a fungal culture, such as Aspergillus sp.

• Fungal Cultivation: Culture the producing fungal strain (e.g., Aspergillus niveoglaucus or Aspergillus sp.) in a suitable liquid or solid-state fermentation medium for several weeks to allow for the production of secondary metabolites.[3][4]

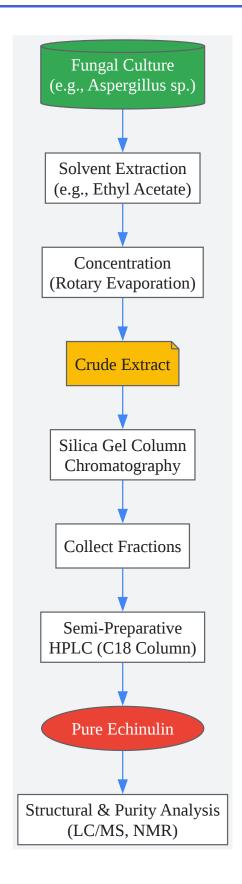
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- Extraction: Lyophilize and grind the fungal mycelium. Perform exhaustive extraction of the biomass using an organic solvent like ethyl acetate (EtOAc) or methanol (MeOH).
 Concentrate the resulting crude extract under reduced pressure.[4]
- Fractionation (Optional): For complex extracts, perform liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, dichloromethane, ethyl acetate) to separate compounds based on polarity.
- Column Chromatography: Subject the crude extract or active fraction to column chromatography over silica gel. Elute with a gradient solvent system (e.g., hexane-EtOAc or CH₂Cl₂-MeOH) to separate the components.[3]
- Purification by HPLC: Collect fractions containing Echinulin (identified by thin-layer chromatography) and subject them to further purification using semi-preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.[4] Use a gradient of acetonitrile in water (often with 0.1% formic acid) as the mobile phase.[4]
- Purity Confirmation: Assess the purity of the isolated compound using analytical HPLC-UV/PDA. A pure sample should yield a single, sharp peak.





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Caption: A typical workflow for the isolation and purification of **Echinulin** from a fungal source.



Structural Elucidation

- Mass Spectrometry: Perform High-Resolution Electrospray Ionization Mass Spectrometry
 (HRESIMS) to determine the exact mass and molecular formula of the isolated compound.[3]
 [10] Use tandem MS (MS/MS) to obtain fragmentation patterns that can help confirm the
 structure by comparing it with database entries.[10]
- NMR Spectroscopy: Dissolve the pure compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra.[4]
 - ¹H NMR: Identifies the number and type of protons.
 - ¹³C NMR: Identifies the number and type of carbon atoms.
 - COSY: Shows proton-proton couplings (connectivity).
 - HSQC: Correlates protons with their directly attached carbons.
 - HMBC: Shows long-range (2-3 bond) correlations between protons and carbons, which is critical for assembling the complete molecular structure.
- Data Comparison: Compare the obtained spectroscopic data with published values for Echinulin to confirm its identity.[4]

In Vitro Antiproliferative Assay (MTT Assay)

This protocol is used to determine the cytotoxicity of **Echinulin** against a cancer cell line (e.g., HT-29).

- Cell Culture: Culture HT-29 cells in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.
- Cell Seeding: Seed the cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.
- Compound Treatment: Prepare a stock solution of **Echinulin** in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 μM). Replace the medium in the wells with the medium containing the different



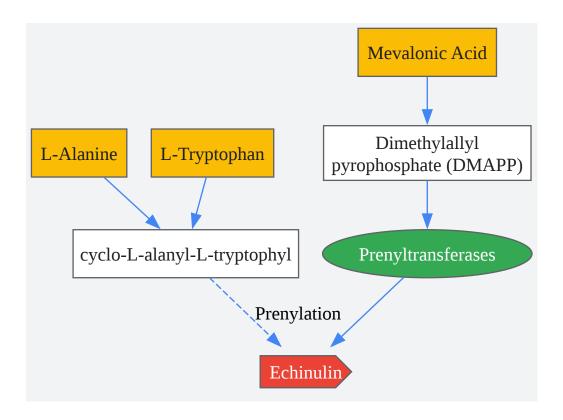
concentrations of **Echinulin**. Include wells with medium and DMSO as a vehicle control and wells with a known cytotoxic drug (e.g., 5-Fluorouracil) as a positive control.[4]

- Incubation: Incubate the plate for a specified period (e.g., 24 or 48 hours).[4]
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
- Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance of each well at approximately 570 nm using a microplate reader.
- IC₅₀ Calculation: Calculate the cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Biosynthesis

The biosynthesis of **Echinulin** in fungi like Aspergillus amstelodami is a multi-step process. The core diketopiperazine structure is formed from the dipeptide cyclo-L-alanyl-L-tryptophyl.[7] [14] This precursor then undergoes a series of prenylation reactions, where isoprenoid side chains derived from mevalonic acid are attached to the indole ring of the tryptophan moiety.[7] [15] This includes a unique "reverse" prenylation at the C-2 position of the indole ring.[6]





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Caption: Simplified biosynthetic pathway of **Echinulin** from amino acid and isoprenoid precursors.

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